molecular formula C16H13ClN2O2 B2443826 Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 959577-68-5

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2443826
CAS No.: 959577-68-5
M. Wt: 300.74
InChI Key: ZEHWPULYODCBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-4-3-5-8-11)18-13-10-6-9-12(17)19(13)15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWPULYODCBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base such as triethylamine to yield the desired ester . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The unique presence of the chloro group in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological properties.

Biological Activity

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₆H₁₃ClN₂O₂
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 193979-37-2

Synthesis

The synthesis of this compound involves the condensation of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)4.98
HepG2 (Liver)14.65
LLC-PK1 (Non-cancer)Not significant

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. Specifically, compounds derived from imidazopyridine scaffolds often target microtubule assembly, leading to effective cytotoxicity against malignant cells .

The mechanisms by which this compound exerts its effects include:

  • Microtubule Destabilization : Similar to other imidazopyridine derivatives, it may disrupt microtubule dynamics, which is crucial for cell division.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer progression and survival pathways .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Researchers observed that treatment with this compound at concentrations as low as 1 μM resulted in significant morphological changes indicative of apoptosis. Additionally, caspase-3 activity increased by 1.33 to 1.57 times at higher concentrations (10 μM)【2】.
  • In Vivo Studies :
    • In animal models, administration of this compound showed a reduction in tumor size and improved survival rates compared to control groups. These findings underscore its potential as a therapeutic agent in oncology【4】.

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via cyclocondensation of substituted 2-aminopyridines with α-haloketones or esters. For example, a reflux reaction of 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate in ethanol (6–12 hours) yields the imidazo[1,2-a]pyridine core. Subsequent functionalization with chlorine and phenyl groups is achieved using electrophilic aromatic substitution or cross-coupling reactions. Key steps include partitioning the product between ether and water, followed by crystallization (yields ~45%) . Optimization of reaction conditions (e.g., solvent choice, temperature) can improve yields and purity .

Q. Which spectroscopic methods are employed to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons in imidazo[1,2-a]pyridines resonate between δ 7.0–9.4 ppm, while ester methyl groups appear as triplets near δ 1.4 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₆H₁₄ClN₂O₂ requires m/z 313.0746) .
  • Melting Point : Used to assess purity, with uncorrected values reported using standard apparatus (e.g., 92°C for chloro-substituted analogs) .

Advanced Research Questions

Q. How is X-ray crystallography utilized to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing arrangements. For example, a study on ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed planar imidazo-pyridine systems with ester groups oriented perpendicular to the ring, aiding in understanding steric effects . Data collection requires high-resolution crystals (≤1.0 Å), and twinning analysis may be necessary for complex structures .

Q. What in vitro methodologies evaluate its biological activity as a PI3K inhibitor?

  • Cell Proliferation Assays : Use hepatoma cell lines (e.g., Huh-7) treated with the compound (10 μM in DMSO) to measure IC₅₀ via MTT assays .
  • Western Blotting : Assess downstream PI3K/Akt/mTOR pathway inhibition by quantifying phosphorylated Akt (Ser473) and 4E-BP1 .
  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining confirms induction of programmed cell death .

Q. How can computational methods like DFT enhance understanding of its electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, a DFT study on a related imidazo[1,2-a]pyridine derivative correlated electron-withdrawing substituents (e.g., Cl) with enhanced stability and binding affinity to PI3Kα . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard for such analyses .

Q. How do researchers address contradictions in reaction yields or purity across studies?

  • HPLC-PDA : Purity is verified (>98%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Optimization Trials : Varying catalysts (e.g., Pd for cross-coupling) or solvents (e.g., DMF vs. ethanol) improves yields. For instance, replacing ethanol with DMF increased yields of a chlorinated analog from 45% to 68% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.